REACTION_CXSMILES
|
[Na].[CH2:2]([C:5]([CH3:7])=[O:6])[CH2:3][CH3:4].[C:8]([O:15][CH2:16][CH3:17])(=[O:14])[C:9]([O:11]CC)=O>C(O)C>[O:11]=[C:9]([CH2:7][C:5](=[O:6])[CH2:2][CH2:3][CH3:4])[C:8]([O:15][CH2:16][CH3:17])=[O:14] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
Methyl propyl ketone
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
C(CC)C(=O)C
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the stirring was continued for another 15 min at 0° C
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to attain room temperature
|
Type
|
WAIT
|
Details
|
the stirring was continued for further 12 h at this temperature
|
Duration
|
12 h
|
Type
|
WAIT
|
Details
|
The reaction mixture was then kept in refrigerator for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum at room temperature
|
Type
|
ADDITION
|
Details
|
The resulting residue was diluted with dil. hydrochloric acid on an ice bath
|
Type
|
EXTRACTION
|
Details
|
extracted the aqueous layer with diethyl ether (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude mass was chromatographed on silica gel using 3% ethyl acetate in pet. ether as eluent
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OCC)CC(CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: PERCENTYIELD | 64.5% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |